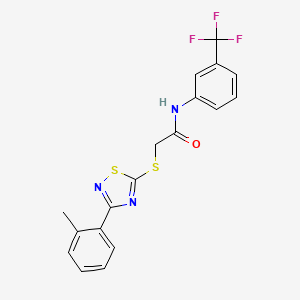
2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H14F3N3OS2 and its molecular weight is 409.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis
The structural and synthesis aspects of compounds related to thiadiazoles have been studied extensively. For instance, compounds with similar structures have been synthesized and analyzed for their intermolecular interactions and crystalline properties. These compounds exhibit a near "V" shape with various intermolecular interactions like hydrogen bonds and π interactions, contributing to their 3-D arrays (Boechat et al., 2011). Another study focused on the synthesis and pharmacological evaluation of thiadiazole analogs as inhibitors, highlighting their potential in improving drug-like properties (Shukla et al., 2012).
Biological Activities
Various derivatives of thiadiazoles have been explored for their anticancer, antimicrobial, and enzyme inhibition properties. Some compounds showed significant cytotoxic activities against breast cancer cell lines, with derivatives synthesized from thiadiazoles and phenacyl chloride reagents (Abu-Melha, 2021). Other studies have synthesized N-substituted-2-amino-1,3,4-thiadiazoles, showing promising antitumor and antioxidant activities (Hamama et al., 2013).
Antimicrobial and Antiviral Applications
Research has also been conducted on thiadiazole derivatives for their antimicrobial and antiviral activities. Benzothiazole derivatives with a 1,3,4-thiadiazole moiety were synthesized and showed good antibacterial and antiviral activities, especially against tobacco mosaic virus (TMV) and Xanthomonas oryzae (Tang et al., 2019).
Insecticidal Potential
Furthermore, some innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, highlighting the diverse applications of these compounds beyond human health (Fadda et al., 2017).
properties
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-5-2-3-8-14(11)16-23-17(27-24-16)26-10-15(25)22-13-7-4-6-12(9-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWJYZRBSGJTIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

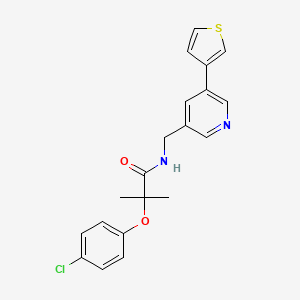
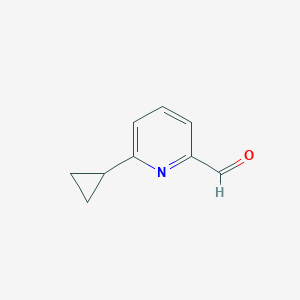
![Cyclopropyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2397788.png)
![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2397791.png)
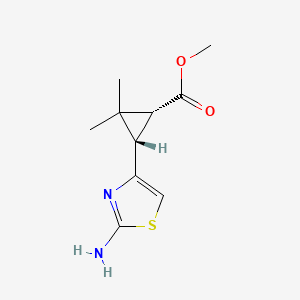
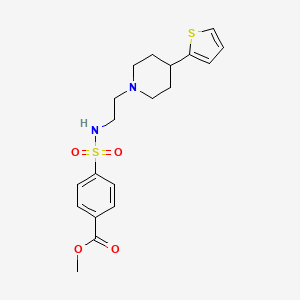
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)
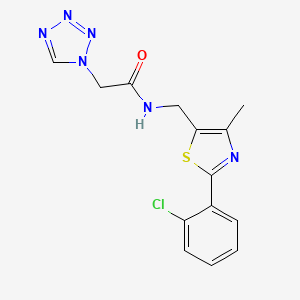
![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)
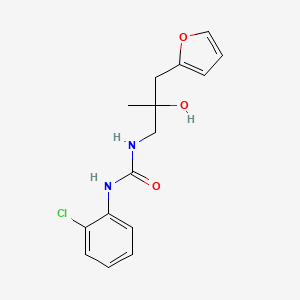
![2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide](/img/structure/B2397800.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)
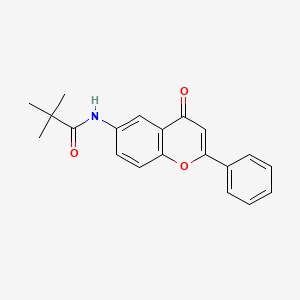
![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)